molecular formula C7H4I2N2 B1446560 3,4-Diiodo-7-azaindole CAS No. 1352397-06-8

3,4-Diiodo-7-azaindole

Cat. No. B1446560
M. Wt: 369.93 g/mol
InChI Key: WJKVRIYHBCHUDP-UHFFFAOYSA-N
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Description

3,4-Diiodo-7-azaindole is a derivative of 7-azaindole . The 7-azaindole building block has attracted considerable interest in the field of drug discovery due to its powerful medicinal properties . It is used as a kinase privileged fragment and has been incorporated into many kinase inhibitors as a hinge-binding element .


Synthesis Analysis

The synthesis of 7-azaindole derivatives, including 3,4-Diiodo-7-azaindole, has been an active area of research . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . For instance, one approach involves Suzuki arylation selectively in position C-2 by displacement of the iodine atom vs. the bromine atom in C-4 of the azaindole moiety .


Molecular Structure Analysis

The molecular structure of 3,4-Diiodo-7-azaindole is similar to that of 7-azaindole, with the addition of two iodine atoms at the 3rd and 4th positions . The pyridine N atom and the pyrrole NH in the 7-azaindole ring serve as a hydrogen bond acceptor and donor, respectively, making two hydrogen bonds with the kinase hinge region .


Chemical Reactions Analysis

The chemical reactions involving 7-azaindoles, including 3,4-Diiodo-7-azaindole, have been extensively studied . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . These techniques involve various reactions such as metal-catalyzed cross-coupling and C–H bond functionalized reactions .

Safety And Hazards

While specific safety and hazard data for 3,4-Diiodo-7-azaindole is not available, general safety measures for handling 7-azaindole include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for 3,4-Diiodo-7-azaindole research are likely to continue focusing on its potential as a kinase inhibitor . The development of synthetic techniques for the functionalization of 7-azaindoles, including 3,4-Diiodo-7-azaindole, will continue to be an active area of research . The huge potential of 7-azaindole as a hinge-binding motif has encouraged many researchers to employ it as a kinase privileged fragment .

properties

IUPAC Name

3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKVRIYHBCHUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diiodo-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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